3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
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Overview
Description
3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, an amino acid derivative, and a benzyl ester group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and esterification. The starting materials often include (S)-2-Amino-propionic acid, pyrrolidine, and benzyl alcohol. The reaction conditions may involve the use of coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine) to facilitate the formation of amide and ester bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Replacement of the benzyl ester group with other functional groups.
Scientific Research Applications
3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-{[(2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid methyl ester
- **3-{[(2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
- **3-{[(2-Amino-propionyl)-methyl-amino]-ethyl}-pyrrolidine-1-carboxylic acid benzyl ester
Uniqueness
3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry (S configuration) also plays a crucial role in its interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
benzyl 3-[[[(2S)-2-aminopropanoyl]-methylamino]methyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-13(18)16(21)19(2)10-15-8-9-20(11-15)17(22)23-12-14-6-4-3-5-7-14/h3-7,13,15H,8-12,18H2,1-2H3/t13-,15?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDRFOQSYVWXHB-CFMCSPIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1CCN(C1)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C)CC1CCN(C1)C(=O)OCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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